![molecular formula C20H25NO3S B7479277 4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one](/img/structure/B7479277.png)
4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one
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Overview
Description
4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one, also known as ADTM, is a compound that has been gaining attention in the scientific community due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one is not fully understood, but it is believed to involve the inhibition of several enzymes and pathways involved in cancer cell growth and proliferation. 4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one also inhibits the activity of histone deacetylases, which are involved in gene expression and regulation.
Biochemical and Physiological Effects:
4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent anticancer activity against various cancer cell lines. However, 4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one also has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. 4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one also exhibits some toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of 4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one. One potential direction is to investigate its potential applications in combination with other anticancer drugs. Another direction is to explore its potential applications in other diseases, such as neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one and to optimize its synthesis and purification methods.
Synthesis Methods
The synthesis of 4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one involves the reaction of 7,8-dimethylcoumarin with 2-mercaptoethanol and azepane-1,2-dione in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure 4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one. The synthesis method has been optimized to increase the yield of 4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one, and the purity of the final product is essential for its use in scientific research.
Scientific Research Applications
4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one has been shown to have potential applications in the field of medicine, particularly in the treatment of cancer. Studies have shown that 4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one exhibits anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
properties
IUPAC Name |
4-[[2-(azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-14-7-8-17-16(11-19(23)24-20(17)15(14)2)12-25-13-18(22)21-9-5-3-4-6-10-21/h7-8,11H,3-6,9-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGJZALYGORURN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CSCC(=O)N3CCCCCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one |
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